molecular formula C9H14O B3161619 1-Oxa-spiro[4.5]dec-7-ene CAS No. 87151-63-1

1-Oxa-spiro[4.5]dec-7-ene

Cat. No.: B3161619
CAS No.: 87151-63-1
M. Wt: 138.21 g/mol
InChI Key: NJNWTZBTAYSXRE-UHFFFAOYSA-N
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Description

1-Oxa-spiro[4.5]dec-7-ene is a spirocyclic compound characterized by a unique structure where an oxygen atom is incorporated into a spiro ring system. The molecular formula of this compound is C₉H₁₄O, and it has a molecular weight of 138.21 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxa-spiro[4.5]dec-7-ene can be synthesized through various synthetic routes. One common method involves the gold(I)-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters . This reaction typically requires a gold catalyst and proceeds under mild conditions, making it an efficient and selective method for producing spirocyclic compounds.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the catalytic processes involved.

Chemical Reactions Analysis

Types of Reactions: 1-Oxa-spiro[4.5]dec-7-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form spirocyclic oxides.

    Reduction: Reduction reactions can lead to the formation of spirocyclic alcohols.

    Substitution: Substitution reactions can introduce different functional groups into the spirocyclic structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include spirocyclic oxides, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Oxa-spiro[4.5]dec-7-ene involves its interaction with molecular targets through its spirocyclic structure. The oxygen atom in the spiro ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

1-Oxa-spiro[4.5]dec-7-ene can be compared with other spirocyclic compounds to highlight its uniqueness:

These comparisons illustrate the diversity of spirocyclic compounds and the specific features that make this compound a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-oxaspiro[4.5]dec-7-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-2-5-9(6-3-1)7-4-8-10-9/h1-2H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNWTZBTAYSXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC=CC2)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801318834
Record name 1-Oxaspiro[4.5]dec-7-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87151-63-1
Record name 1-Oxaspiro[4.5]dec-7-ene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87151-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxaspiro[4.5]dec-7-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This crude 3-(1,4-cyclohexadienyl)propan-1-ol thus obtained was divided into two batches. Each batch was treated separately with 2.5 g of p-toluenesulfonic acid. The pressure was lowered to 12 mmHg and the pot immersed in an oil bath heated to 115° C. After about 0.3 hr distillation through a short vacuum jacketed vigreaux column at reduced pressure began and continued at a steady rate as cyclization proceeded. A total of 105.4 g (76% yield) of the 1-oxaspiro[4.5]dec-7-ene was obtained as a water white liquid, bp 79°-81° C. (12 mmHg). The NMR spectrum was identical to that for the same compound described in Example 1 above, step E.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-spiro[4.5]dec-7-ene
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1-Oxa-spiro[4.5]dec-7-ene
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Reactant of Route 6
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